Cas no 313662-27-0 (N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide)

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a specialized organic compound with a benzothiazole ring. It offers excellent solubility and stability, making it suitable for various applications, including analytical chemistry and pharmaceutical research. The presence of the 4-fluorobenzamide moiety enhances its biological activity, contributing to its potential use as a research tool in drug discovery.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide structure
313662-27-0 structure
Product Name:N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
CAS No:313662-27-0
MF:C16H13FN2OS
MW:300.350625753403
CID:6545623
PubChem ID:5210061
Update Time:2025-07-23

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
    • EU-0034441
    • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide
    • starbld0003797
    • Z30268168
    • SR-01000397000
    • F0016-0449
    • AKOS001586887
    • 313662-27-0
    • SR-01000397000-1
    • Inchi: 1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
    • InChI Key: BIFFDVPELMOLGR-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)F)=O)=NC2=C1C=C(C)C=C2C

Computed Properties

  • Exact Mass: 300.07326238g/mol
  • Monoisotopic Mass: 300.07326238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 70.2Ų

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide Pricemore >>

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Additional information on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS No. 313662-27-0): A Comprehensive Overview

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS No. 313662-27-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide consists of a benzothiazole core substituted with methyl groups at the 4 and 6 positions, and a fluorobenzamide moiety. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. The fluorine atom, in particular, is known to enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Recent studies have focused on the pharmacological properties of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that the compound effectively disrupts the enzyme's catalytic activity, leading to reduced tumor growth in vitro and in vivo models.

In addition to its anti-cancer properties, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide has also shown promise in other therapeutic areas. A recent investigation published in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as an anti-inflammatory agent. The compound was found to significantly reduce inflammation markers in both cell cultures and animal models of inflammatory diseases. This dual functionality—anti-cancer and anti-inflammatory—makes it a versatile candidate for further development.

The pharmacokinetic profile of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide has been extensively studied to ensure its suitability for clinical applications. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Moreover, toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

Despite its promising profile, further research is needed to fully understand the mechanisms underlying the biological activities of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide. Ongoing studies are exploring its interactions with cellular targets and signaling pathways to elucidate its mode of action. Additionally, efforts are being made to optimize its structure through medicinal chemistry approaches to enhance its potency and selectivity.

In conclusion, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS No. 313662-27-0) represents a promising lead compound in the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an exciting area of research for scientists and pharmaceutical companies alike. As more data becomes available from ongoing studies, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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